Dabigatran ethyl ester hydrochloride

説明

特性

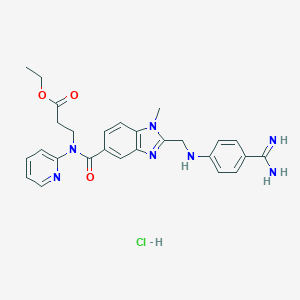

IUPAC Name |

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBKCGBULSVFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593523 |

Source

|

| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211914-50-0 |

Source

|

| Record name | Dabigatran ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABIGATRAN ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBB8W334AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dabigatran Etexilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabigatran etexilate, a cornerstone of modern anticoagulant therapy, functions as a prodrug that, upon oral administration, is converted to its active form, dabigatran. Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor. By targeting thrombin, the central enzyme in the coagulation cascade, dabigatran effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This technical guide provides a comprehensive overview of the molecular mechanism of action of dabigatran etexilate, detailing its metabolic activation, its direct interaction with thrombin, and its subsequent effects on the coagulation cascade. Furthermore, this document outlines key experimental protocols for evaluating its activity and presents relevant quantitative data to support its pharmacological profile.

Metabolic Activation of the Prodrug Dabigatran Etexilate

Dabigatran etexilate is a low-molecular-weight prodrug that exhibits no pharmacological activity itself.[1] Following oral administration, it is rapidly absorbed and undergoes extensive first-pass metabolism to be converted into the active compound, dabigatran.[1][2] This bioactivation is a two-step hydrolysis process mediated by ubiquitous carboxylesterases (CES) in the gut, plasma, and liver.[1][2]

The conversion pathway involves two main intermediates, M1 and M2.[2] The ethyl ester moiety of dabigatran etexilate is hydrolyzed by CES1, primarily found in the liver, to form the intermediate M1.[2][3] The carbamate ester is hydrolyzed by CES2, which is highly expressed in the intestines, to form the intermediate M2.[2][3] The sequential hydrolysis, initiated by intestinal CES2 followed by hepatic CES1, is considered the major pathway for the complete conversion to dabigatran.[2][4] This efficient conversion ensures that the systemically available drug is predominantly the active form, dabigatran.

Figure 1: Metabolic activation pathway of dabigatran etexilate.

Direct Thrombin Inhibition

The core mechanism of action of dabigatran lies in its ability to directly, competitively, and reversibly inhibit thrombin (Factor IIa).[5][6] Thrombin is a serine protease that plays a pivotal role in the coagulation cascade by catalyzing the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a thrombus.[5] Thrombin also amplifies its own generation by activating Factors V, VIII, and XI, and activates platelets.[1]

Dabigatran binds to the active site of the thrombin molecule, thereby blocking its enzymatic activity.[5] A key advantage of dabigatran is its ability to inhibit both free thrombin circulating in the plasma and thrombin that is already bound to fibrin within a clot.[5][7] This is in contrast to indirect thrombin inhibitors like heparin, which are less effective at neutralizing clot-bound thrombin.[8] By inhibiting both forms, dabigatran can prevent the growth of existing thrombi and the formation of new ones.[7][8] Recent studies have also suggested that beyond blocking the active site, dabigatran can attenuate the binding of thrombin to platelets.[9][10]

Figure 2: Dabigatran's inhibition of thrombin in the coagulation cascade.

Pharmacodynamic Effects on Coagulation Parameters

The anticoagulant effect of dabigatran can be assessed by various coagulation assays. Dabigatran prolongs the activated partial thromboplastin time (aPTT), thrombin time (TT), and ecarin clotting time (ECT).[1] The TT is the most sensitive assay, while the prothrombin time (PT) and International Normalized Ratio (INR) are relatively insensitive at clinically relevant concentrations.[1][11]

Quantitative Data Summary

The following tables summarize key quantitative data for dabigatran.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Species/System | Reference |

| Ki (Thrombin Inhibition) | 4.5 nM | Human | [3] |

| IC50 (Thrombin Inhibition) | 9.3 nM | Human | [12] |

| IC50 (Thrombin Binding to Platelets) | 118 nM | Human | [9][10] |

| IC50 (Fibrinopeptide A Release - Clot-Bound Thrombin) | 200 nM | In Vitro | [13] |

| IC50 (Fibrinopeptide A Release - Fluid Phase Thrombin) | 186 nM | In Vitro | [13] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Population | Reference |

| Absolute Bioavailability | ~6.5% | Human | [1] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | Human | [1][14] |

| Terminal Half-Life (Multiple Doses) | 12 - 14 hours | Healthy Volunteers | [1] |

| Renal Excretion (Unchanged Drug) | ~80% | Human | [14] |

| Plasma Protein Binding | ~35% | Human | [15] |

| aPTT Prolongation at Peak (150 mg dose) | ~2-fold increase | Human | [11] |

Experimental Protocols

Dabigatran Etexilate Hydrolysis Assay

Objective: To determine the kinetics of dabigatran etexilate hydrolysis by carboxylesterases.

Methodology:

-

Incubation: Incubate dabigatran etexilate at various concentrations (e.g., 0.1 to 50 µM) with human recombinant CES1, CES2, human intestinal microsomes (HIM), or human liver S9 fractions (HLS9) in a phosphate buffer (pH 7.4) at 37°C.[3]

-

Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentrations of dabigatran etexilate and its metabolites (M1, M2, and dabigatran) using a validated LC-MS/MS method.

-

Data Analysis: Determine the initial rates of metabolite formation. Calculate the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the appropriate enzyme kinetic models.[3]

Thrombin Inhibition Assay (Chromogenic)

Objective: To determine the in vitro inhibitory potency of dabigatran on thrombin.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of dabigatran in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4).

-

Incubation: In a 96-well microplate, add a fixed concentration of human α-thrombin to each well. Add the different concentrations of dabigatran and incubate for a predetermined time to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a chromogenic thrombin substrate (e.g., S-2238).

-

Measurement: Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each dabigatran concentration. Plot the reaction rates against the logarithm of the dabigatran concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Experimental workflow for a thrombin inhibition assay.

Clotting Assays (aPTT, TT, ECT)

Objective: To measure the effect of dabigatran on plasma clotting time.

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation. Spike the PPP with varying concentrations of dabigatran.

-

Assay Performance:

-

aPTT: Incubate the plasma sample with a contact activator and phospholipids. Initiate clotting by adding calcium chloride and measure the time to clot formation.[16]

-

TT: Add a standardized amount of thrombin to the plasma sample and measure the time to clot formation.[8] For dabigatran quantification, a diluted TT (dTT) assay is often used.[9]

-

ECT: Add ecarin, a prothrombin activator from snake venom, to the plasma sample and measure the time to clot formation.[17]

-

-

Data Analysis: Record the clotting time in seconds. Plot the clotting time against the dabigatran concentration to determine the dose-response relationship.

Flow Cytometry for Thrombin Binding to Platelets

Objective: To assess the effect of dabigatran on the binding of thrombin to platelets.

Methodology:

-

Platelet Preparation: Isolate washed platelets from whole blood.

-

Incubation: Incubate the washed platelets with varying concentrations of dabigatran.

-

Thrombin Binding: Add fluorescently labeled thrombin to the platelet suspension and incubate.

-

Staining: Add fluorescently labeled antibodies against platelet activation markers (e.g., P-selectin) if assessing platelet activation concurrently.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the median fluorescence intensity of thrombin binding to the platelet surface.

-

Data Analysis: Plot the median fluorescence intensity against the dabigatran concentration to determine the inhibitory effect and calculate the IC50.[5]

Conclusion

The mechanism of action of dabigatran etexilate is a well-defined process involving the metabolic conversion of the prodrug to the active direct thrombin inhibitor, dabigatran. Dabigatran's potent, competitive, and reversible inhibition of both free and clot-bound thrombin provides a highly effective and predictable anticoagulant effect. A thorough understanding of its pharmacology, supported by the quantitative data and experimental methodologies outlined in this guide, is crucial for ongoing research, drug development, and the clinical application of this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hemoclot Thrombin Inhibitor Assay and Expected Peak-Trough Levels of Dabigatran: A Multicenter Study [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. albertahealthservices.ca [albertahealthservices.ca]

- 9. Using the HEMOCLOT direct thrombin inhibitor assay to determine plasma concentrations of dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. droracle.ai [droracle.ai]

- 12. droracle.ai [droracle.ai]

- 13. myadlm.org [myadlm.org]

- 14. home.asdaa.it [home.asdaa.it]

- 15. Highly specific detection of thrombin using an aptamer-based suspension array and the interaction analysis via microscale thermophoresis - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 17. Ecarin Clotting Time [ECT] [practical-haemostasis.com]

The Activation of Dabigatran Etexilate: A Technical Guide to Prodrug Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabigatran etexilate, a cornerstone of oral anticoagulant therapy, is administered as an inactive prodrug that requires metabolic activation to exert its therapeutic effect. This technical guide provides an in-depth exploration of the bioactivation pathway of dabigatran etexilate to its pharmacologically active form, dabigatran. We will detail the enzymatic processes, key enzymes involved, and the anatomical locations of this conversion. Furthermore, this guide presents a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for in vitro analysis, and analytical methodologies for the quantification of dabigatran and its metabolites. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the core concepts.

Introduction

Dabigatran etexilate is a low-molecular-weight, orally administered prodrug that has no pharmacological activity itself.[1] Its clinical efficacy as a direct thrombin inhibitor is entirely dependent on its conversion to the active moiety, dabigatran.[2] This bioactivation is a critical step that influences the pharmacokinetic and pharmacodynamic profile of the drug.[2] The conversion process is a two-step hydrolysis of the etexilate and carbamate ester groups, primarily mediated by carboxylesterases.[3] Understanding the nuances of this activation process is paramount for drug development professionals and researchers in the fields of pharmacology and medicinal chemistry.

The Metabolic Pathway of Dabigatran Etexilate Activation

The activation of dabigatran etexilate is a sequential process that begins in the intestine and is completed in the liver.[3] The two key enzymes responsible for this hydrolysis are human carboxylesterase 1 (CES1) and human carboxylesterase 2 (CES2).[4] These enzymes exhibit distinct substrate specificities and are localized in different tissues, which dictates the metabolic sequence.[4]

Following oral administration, dabigatran etexilate is first acted upon by carboxylesterase 2 (CES2) , which is highly expressed in the intestine.[4] CES2 exclusively hydrolyzes the carbamate ester of dabigatran etexilate to form the intermediate metabolite, M2.[3] Subsequently, the M2 metabolite is absorbed and transported to the liver, where it is a substrate for carboxylesterase 1 (CES1) .[3][4] CES1, the predominant carboxylesterase in the human liver, then hydrolyzes the ethyl ester of the M2 intermediate to yield the active drug, dabigatran.[3][4] An alternative, minor pathway involves the initial hydrolysis of the ethyl ester by CES1 to form the M1 metabolite, followed by CES2-mediated hydrolysis to dabigatran.[5]

Enzyme Kinetics of Dabigatran Etexilate Hydrolysis

The efficiency of the enzymatic conversion of dabigatran etexilate can be quantified by Michaelis-Menten kinetics. The following table summarizes the kinetic parameters for the hydrolysis of dabigatran etexilate by recombinant human CES1 and CES2.

| Enzyme | Substrate | Product | Km (μM) | Vmax (pmol/min/mg protein) |

| CES1 | Dabigatran Etexilate | M1 Intermediate | 24.9 ± 2.9 | 676 ± 26 |

| CES2 | Dabigatran Etexilate | M2 Intermediate | 5.5 ± 0.8 | 71.1 ± 2.4 |

| Table 1: Kinetic parameters for the hydrolysis of dabigatran etexilate by human carboxylesterases. Data sourced from[3]. |

Experimental Protocols

In Vitro Hydrolysis of Dabigatran Etexilate using Recombinant Enzymes

This protocol describes the determination of kinetic parameters for the hydrolysis of dabigatran etexilate by individual recombinant human CES1 and CES2.

Materials:

-

Recombinant human CES1 and CES2

-

Dabigatran etexilate

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., deuterated dabigatran)

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of dabigatran etexilate in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a series of dilutions of dabigatran etexilate in the potassium phosphate buffer to achieve a range of final concentrations (e.g., 0.5 - 100 μM).

-

Pre-incubate the recombinant enzyme (CES1 or CES2) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the dabigatran etexilate solution to the enzyme mixture. The final reaction volume should be consistent across all samples.

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the formation of the M1 or M2 metabolite using a validated HPLC-MS/MS method.

-

Calculate the initial velocity of the reaction at each substrate concentration and determine the Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten equation).

Sequential Hydrolysis of Dabigatran Etexilate in Human Intestinal and Liver Subcellular Fractions

This protocol simulates the in vivo sequential metabolism of dabigatran etexilate.

Materials:

-

Human intestinal microsomes (HIM)

-

Human liver S9 fraction (HLS9)

-

Dabigatran etexilate

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (for S9 fractions, if cytochrome P450 metabolism is also being investigated, though it is not the primary route for dabigatran etexilate)

-

Acetonitrile

-

Internal standard

-

HPLC-MS/MS system

Procedure:

-

Step 1: Intestinal Metabolism Simulation

-

Incubate dabigatran etexilate with HIM in potassium phosphate buffer at 37°C for a specified time (e.g., 60 minutes).

-

Terminate a portion of the reaction mixture with ice-cold acetonitrile containing the internal standard to quantify the formation of the M2 intermediate.

-

-

Step 2: Liver Metabolism Simulation

-

To the remaining reaction mixture from Step 1, add HLS9 and the NADPH regenerating system (if required).

-

Continue the incubation at 37°C for a further period (e.g., 60 minutes).

-

Terminate the reaction with ice-cold acetonitrile containing the internal standard.

-

-

Analysis:

-

Process all terminated samples by centrifugation.

-

Analyze the supernatants from both steps by HPLC-MS/MS to quantify dabigatran etexilate, the M2 intermediate, and the final active metabolite, dabigatran.

-

Analytical Method: HPLC-MS/MS for Quantification

A sensitive and specific HPLC-MS/MS method is required for the simultaneous quantification of dabigatran etexilate, its intermediate metabolites (M1 and M2), and the active dabigatran.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient program to separate the analytes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Dabigatran Etexilate: e.g., m/z 629.4 -> 324.2

-

M1 Intermediate: (Requires determination)

-

M2 Intermediate: (Requires determination)

-

Dabigatran: e.g., m/z 472.2 -> 289.1

-

Internal Standard (Deuterated Dabigatran): e.g., m/z 478.2 -> 295.1

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dabigatran Etexilate | 629.4 | 324.2 |

| Dabigatran | 472.2 | 289.1 |

| Deuterated Dabigatran (IS) | 478.2 | 295.1 |

| Table 2: Example MRM transitions for the analysis of dabigatran etexilate and dabigatran. |

Conclusion

The activation of the prodrug dabigatran etexilate is a well-defined, sequential enzymatic process orchestrated by carboxylesterases CES2 and CES1 in the intestine and liver, respectively. This efficient bioactivation is crucial for the therapeutic efficacy of dabigatran as an oral anticoagulant. The in-depth understanding of this metabolic pathway, supported by robust in vitro experimental models and sensitive analytical techniques, is essential for the continued development and optimization of oral prodrug therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this field.

References

- 1. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. benchchem.com [benchchem.com]

In Vitro Conversion of Dabigatran Etexilate to its Active Form, Dabigatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Dabigatran etexilate, a cornerstone of modern anticoagulant therapy, is a prodrug that requires metabolic activation to exert its therapeutic effect. This technical guide provides a comprehensive overview of the in vitro conversion of dabigatran etexilate to its pharmacologically active form, dabigatran. The document details the enzymatic pathways, presents quantitative kinetic data, and outlines detailed experimental protocols for studying this biotransformation. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the process, which is critical for preclinical drug development and in vitro drug-drug interaction studies.

Introduction

Dabigatran etexilate is an orally administered direct thrombin inhibitor that has become a widely prescribed alternative to traditional anticoagulants for the prevention of thromboembolic events.[1][2][3] As a prodrug, it is pharmacologically inactive and necessitates esterase-mediated hydrolysis to yield the active compound, dabigatran.[1][4] This conversion is a critical determinant of the drug's bioavailability and therapeutic efficacy. Understanding the nuances of this activation process is paramount for researchers in drug metabolism, pharmacokinetics, and toxicology. This guide aims to provide a detailed technical resource on the in vitro systems used to study the conversion of dabigatran etexilate to dabigatran.

The Metabolic Pathway: A Two-Step Hydrolysis

The in vitro conversion of dabigatran etexilate to dabigatran is a two-step enzymatic process primarily mediated by carboxylesterases (CES).[3][5] The process involves the hydrolysis of two ester bonds: an ethyl ester and a carbamate ester. This biotransformation proceeds via two main intermediate metabolites, designated as M1 (BIBR 1087 SE) and M2 (BIBR 951).[5][6]

The two key enzymes involved are:

-

Carboxylesterase 1 (CES1): Predominantly found in the liver, CES1 is responsible for hydrolyzing the ethyl ester moiety of dabigatran etexilate to form the intermediate M1.[5][7]

-

Carboxylesterase 2 (CES2): Primarily located in the intestine, CES2 hydrolyzes the carbamate ester group of dabigatran etexilate to generate the intermediate M2.[5][7]

The complete conversion to the active dabigatran requires the sequential action of these two enzymes. In vivo, it is proposed that dabigatran etexilate is first hydrolyzed by intestinal CES2 to the M2 intermediate, which is then absorbed and subsequently converted by hepatic CES1 to dabigatran.[5][7]

Quantitative Analysis of In Vitro Conversion

The kinetics of dabigatran etexilate hydrolysis have been characterized using recombinant human CES1 and CES2, as well as human intestinal microsomes (HIM) and human liver S9 fractions (HLS9). The Michaelis-Menten kinetic parameters, Km and Vmax, quantify the enzyme's affinity for the substrate and the maximum rate of the reaction, respectively.

| Enzyme/System | Substrate | Product | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Recombinant CES1 | Dabigatran Etexilate | M1 | 24.9 ± 2.9 | 676 ± 26 | [7] |

| Recombinant CES2 | Dabigatran Etexilate | M2 | 5.5 ± 0.8 | 71.1 ± 2.4 | [7] |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro conversion studies of dabigatran etexilate.

Materials and Reagents

-

Dabigatran etexilate

-

Dabigatran, M1 (BIBR 1087 SE), and M2 (BIBR 951) analytical standards

-

Recombinant human CES1 and CES2

-

Pooled human intestinal microsomes (HIM)

-

Pooled human liver S9 fraction (HLS9)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid

-

Internal standard (e.g., stable isotope-labeled dabigatran) for LC-MS/MS analysis

-

Ultrapure water

General Protocol for In Vitro Incubation

-

Preparation of Stock Solutions: Prepare stock solutions of dabigatran etexilate and analytical standards in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm the buffer and the enzyme source (recombinant CES, HIM, or HLS9) at 37°C for approximately 5 minutes.

-

Initiation of Reaction: Start the reaction by adding the dabigatran etexilate stock solution to the incubation mixture. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes), containing the internal standard.

-

Sample Processing: Vortex the mixture vigorously to precipitate the proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Sequential Hydrolysis Assay

To mimic the in vivo physiological sequence of metabolism, a two-step incubation can be performed:

-

First Incubation (Intestinal Phase): Incubate dabigatran etexilate with human intestinal microsomes (HIM) as described in the general protocol for a defined period (e.g., 30 minutes) to generate the M2 metabolite.

-

Second Incubation (Hepatic Phase): Transfer an aliquot of the supernatant from the first incubation to a new tube containing pre-warmed human liver S9 fraction (HLS9). Incubate for a further period (e.g., 60 minutes) to facilitate the conversion of M2 to dabigatran.

-

Termination and Analysis: Terminate the reaction and process the samples for LC-MS/MS analysis as described above.

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of dabigatran etexilate and its metabolites.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dabigatran Etexilate | 628.4 | 324.2 |

| Dabigatran | 472.2 | 289.2 |

| M1 (BIBR 1087 SE) | 600.3 | 296.2 |

| M2 (BIBR 951) | 500.2 | 472.2 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro dabigatran etexilate conversion experiment.

Conclusion

The in vitro conversion of dabigatran etexilate to its active form, dabigatran, is a well-defined process mediated by carboxylesterases CES1 and CES2. The experimental systems and protocols described in this guide provide a robust framework for researchers to investigate this critical metabolic activation step. A thorough understanding and application of these in vitro tools are essential for the preclinical evaluation of dabigatran etexilate and for assessing potential drug-drug interactions that may alter its therapeutic effect.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro methods to study intestinal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Dabigatran Etexilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of dabigatran etexilate, a prodrug of the direct thrombin inhibitor dabigatran. The document details the enzymatic conversion processes, transport mechanisms, and subsequent metabolic fate of the active compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction

Dabigatran etexilate is an orally administered anticoagulant that requires conversion to its active form, dabigatran, to exert its therapeutic effect.[1][2] This conversion is a multi-step process involving esterase-mediated hydrolysis.[3][4] Understanding the cellular uptake and metabolism of dabigatran etexilate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.

Cellular Uptake and Absorption

Following oral administration, dabigatran etexilate is rapidly absorbed from the gastrointestinal tract.[1][5] The absorption process is influenced by the P-glycoprotein (P-gp) efflux transporter, for which dabigatran etexilate is a substrate.[1][6][7] This interaction can be a source of drug-drug interactions, as P-gp inhibitors can increase dabigatran exposure, while inducers can decrease it.[2][6] The absolute bioavailability of dabigatran after oral administration of the prodrug is approximately 3-7%.[2][8]

Studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that the uptake of dabigatran etexilate can be significantly enhanced when formulated in mixed micelle systems, suggesting that advanced drug delivery systems can overcome the challenges of poor absorption.[9] These studies indicate that lipid raft/caveolae- and macropinocytosis-mediated pathways may be involved in the cellular uptake of micellar formulations of dabigatran etexilate.[9]

Metabolic Activation of Dabigatran Etexilate

Dabigatran etexilate is a double prodrug that undergoes a two-step hydrolysis to become the active dabigatran.[3][10] This bioactivation is primarily mediated by carboxylesterases (CES) and does not involve cytochrome P450 enzymes.[1][4][8]

The activation process is sequential, involving two key enzymes:

-

Carboxylesterase 2 (CES2): Predominantly found in the intestine, CES2 hydrolyzes the carbamate ester of dabigatran etexilate to form an intermediate metabolite, M2 (dabigatran ethyl ester).[11][12][13]

-

Carboxylesterase 1 (CES1): Primarily located in the liver, CES1 hydrolyzes the ethyl ester of the M2 intermediate to form the active dabigatran.[11][12][14] CES1 can also directly hydrolyze the ethyl ester of dabigatran etexilate to form another intermediate, M1, although the pathway via M2 is considered the major route.[3][11][12]

The sequential hydrolysis, starting with intestinal CES2 followed by hepatic CES1, is crucial for the efficient formation of dabigatran.[11][12][15]

Enzymatic Kinetics

The enzymatic conversion of dabigatran etexilate and its intermediates has been characterized by determining the kinetic parameters for CES1 and CES2.

| Enzyme | Substrate | Product | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| CES1 | Dabigatran Etexilate | M1 | 24.9 ± 2.9 | 676 ± 26 | [4][11][12] |

| CES2 | Dabigatran Etexilate | M2 | 5.5 ± 0.8 | 71.1 ± 2.4 | [4][11][12] |

Metabolism of Dabigatran

Once formed, the active dabigatran undergoes further metabolism, primarily through glucuronidation. This is a phase II metabolic reaction that facilitates the excretion of the drug.[1][8]

The glucuronidation of dabigatran is catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of pharmacologically active acyl glucuronides.[16] Four positional isomers (1-O, 2-O, 3-O, and 4-O) of dabigatran acylglucuronide have been identified, with the 1-O-acylglucuronide being the initial product.[16] These glucuronide metabolites exhibit anticoagulant activity comparable to the parent drug, dabigatran.

The primary UGT enzymes involved in dabigatran glucuronidation are:

-

UGT1A9

-

UGT2B7

-

UGT2B15 (considered the major contributor)[17]

Glucuronidation Kinetics

The kinetics of dabigatran glucuronidation have been studied in human liver and intestinal microsomes.

| Microsome Source | Km (μM) | Reference |

| Human Liver Microsomes | 180 - 255 | |

| Human Intestinal Microsomes | 411 - 759 |

Experimental Protocols

Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of dabigatran etexilate and the influence of transporters like P-gp.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

-

Transport Studies:

-

The transport medium (e.g., Hanks' Balanced Salt Solution with HEPES) is added to both the apical (AP) and basolateral (BL) chambers of the Transwell® plate.

-

Dabigatran etexilate is added to the donor chamber (either AP for absorption studies or BL for efflux studies).

-

Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes).

-

To study the effect of P-gp, the assay can be performed in the presence and absence of a P-gp inhibitor (e.g., verapamil).

-

-

Sample Analysis: The concentration of dabigatran etexilate and its metabolites in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Human Liver Microsome (HLM) Stability Assay

This in vitro assay is used to determine the metabolic stability of dabigatran etexilate and identify the enzymes involved in its metabolism.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18][19]

-

Incubation:

-

Dabigatran etexilate is added to the pre-warmed reaction mixture to initiate the metabolic reaction.

-

The incubation is carried out at 37°C in a shaking water bath.

-

Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[18]

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

-

Sample Analysis: The concentration of the remaining dabigatran etexilate and the formation of its metabolites are quantified by LC-MS/MS.

-

Data Analysis:

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated as (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

-

Visualizations

Caption: Metabolic pathway of dabigatran etexilate.

Caption: Experimental workflows for studying uptake and metabolism.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Improved oral bioavailability and therapeutic efficacy of dabigatran etexilate via Soluplus-TPGS binary mixed micelles system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis | Semantic Scholar [semanticscholar.org]

- 12. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Dabigatran Etexilate Activation is Affected by the CES1 Genetic Polymorphism G143E (rs71647871) and Gender - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dabigatran acylglucuronide, the major human metabolite of dabigatran: in vitro formation, stability, and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | UGT2B15 single nucleotide polymorphism reduces dabigatran acylglucuronide formation in humans [frontiersin.org]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Binding Affinity of Dabigatran to Thrombin

Introduction

Dabigatran etexilate, commercially known as Pradaxa®, is an orally administered prodrug that undergoes rapid conversion to its active form, dabigatran.[1][2][3] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[4] Its primary pharmacological target is thrombin (Factor IIa), a serine protease that plays a central role in the coagulation cascade. Thrombin is responsible for converting fibrinogen into fibrin, which forms the structural basis of a blood clot. It also amplifies its own generation by activating coagulation factors V, VIII, and XI, and is a potent activator of platelets.[5] By binding directly to the active site of thrombin, dabigatran effectively blocks these downstream prothrombotic activities, thereby exerting its anticoagulant effect.[3][5] This guide provides a detailed examination of the binding affinity, kinetics, and mechanism of action of dabigatran on thrombin, intended for researchers and professionals in drug development.

Mechanism of Action: From Prodrug to Active Inhibitor

Dabigatran etexilate is designed as a double prodrug to enhance its oral bioavailability.[2] Following oral administration, it is rapidly absorbed and hydrolyzed by ubiquitous nonspecific esterases, primarily carboxylesterase-1 (CES1) and carboxylesterase-2 (CES2), located in the gut, portal vein, and liver.[1][6][7] This two-step hydrolysis removes the ethyl and hexyloxycarbonyl moieties to release the active compound, dabigatran, which is a polar, zwitterionic molecule.[2][7]

Once in circulation, dabigatran directly targets thrombin. It binds reversibly to the catalytic active site of the thrombin molecule, preventing the enzyme from interacting with its substrates.[3] A key advantage of dabigatran is its ability to inhibit both free (circulating) and fibrin-bound thrombin, the latter being a significant contributor to thrombus expansion.[3][5]

Quantitative Binding and Inhibition Data

The interaction between dabigatran and thrombin is characterized by high affinity and potent inhibition. Various in vitro assays have been employed to quantify this interaction, yielding key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Value (nM) | Assay / Method | Target / Condition | Reference |

| Ki | 4.5 | Enzyme Inhibition Assay | Human Thrombin | [8][9] |

| Ki | 3.8 ± 1.5 | Radioligand Binding Assay | ¹²⁵I-Thrombin binding to γA/γA-fibrin clots | [10] |

| Kd | 10 | Aggregometry | Thrombin-induced aggregation of gel-filtered platelets | [8] |

| IC50 | 10 | Platelet Aggregometry | Thrombin-induced platelet aggregation | [8][9] |

| IC50 | 118 | Flow Cytometry | Inhibition of thrombin binding to platelets | [8][11] |

| IC50 | 126 | Flow Cytometry | Inhibition of P-selectin exposure on platelets | [8] |

| IC50 | 185 | Flow Cytometry | Inhibition of fibrinogen binding to platelets | [8] |

| IC50 | ~284* | Thrombin Generation Assay | Inhibition of thrombin generation in plasma | [12] |

| IC50 | 560 | Thrombin Generation Assay | Thrombin generation inhibition | [8] |

| Value converted from 134.1 ng/mL using a molecular weight of 471.5 g/mol for dabigatran. |

Note: IC50 values are highly dependent on specific experimental conditions, including enzyme and substrate concentrations. This variability explains the range of reported values across different assay types. The low nanomolar Ki value consistently demonstrates the high-affinity binding of dabigatran to the active site of thrombin.[8][9][10]

Experimental Protocols

The characterization of dabigatran's binding affinity relies on a suite of established and advanced biochemical and cellular assays.

Determination of IC50 for Thrombin Inhibition (Chromogenic Assay)

This method quantifies the concentration of dabigatran required to inhibit 50% of thrombin's proteolytic activity using a synthetic chromogenic substrate.

-

Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Dabigatran standard

-

Assay Buffer (e.g., Tris-HCl buffer at physiological pH with salts and a carrier protein like BSA)

-

96-well microplate

-

Microplate reader (405 nm absorbance)

-

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of dabigatran in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to generate a range of test concentrations.

-

Reaction Setup: In a 96-well plate, add a fixed concentration of human α-thrombin to wells containing either assay buffer (control) or the dabigatran serial dilutions.

-

Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding a pre-warmed solution of the chromogenic substrate to all wells.

-

Kinetic Measurement: Immediately begin reading the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the residual thrombin activity.

-

Data Analysis: Plot the rate of reaction against the logarithm of the dabigatran concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study biomolecular interactions in real-time. It can determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). In the context of dabigatran, SPR has been used to confirm its inhibitory effect on the binding of thrombin to its substrates, such as platelets or fibrin.[8][10][11][13]

-

Principle: One molecule (e.g., thrombin) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., a platelet receptor or dabigatran) flows over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal.

-

Methodology:

-

Thrombin is immobilized on the surface of an SPR sensor chip.

-

Solutions containing various concentrations of a substrate (e.g., a peptide from a platelet receptor) are injected over the chip in the presence and absence of dabigatran.

-

The binding of the substrate to thrombin is measured in real-time.

-

By comparing the binding curves, the inhibitory effect of dabigatran on the thrombin-substrate interaction can be quantified.

-

Flow Cytometry

Flow cytometry has been utilized to measure how dabigatran affects the binding of thrombin to the surface of platelets.[8][11][13]

-

Principle: This technique analyzes the physical and chemical characteristics of particles (in this case, platelets) as they pass through a laser beam. Fluorescent labels are used to identify and quantify specific molecules.

-

Methodology:

-

Washed platelets are prepared from whole blood.

-

Fluorescently-labeled thrombin is pre-incubated with varying concentrations of dabigatran.

-

The thrombin-dabigatran mixtures are then added to the washed platelets.

-

After incubation, the platelets are analyzed by a flow cytometer. The instrument measures the fluorescence intensity of individual platelets.

-

A reduction in platelet fluorescence in the presence of dabigatran indicates that the inhibitor is preventing the fluorescently-labeled thrombin from binding to the platelet surface. The dose-dependent inhibition can be used to calculate an IC50.[8]

-

Conclusion

Dabigatran is a high-affinity, direct inhibitor of thrombin, a critical enzyme in hemostasis. Its mechanism involves binding to the catalytic active site of both free and fibrin-bound thrombin, effectively neutralizing its procoagulant functions.[1][3] Quantitative analyses consistently demonstrate this potent interaction with Ki and IC50 values in the low nanomolar range.[9][10] A comprehensive understanding of this binding affinity, elucidated through experimental protocols such as chromogenic assays, SPR, and flow cytometry, is fundamental to its clinical application and the development of future anticoagulants.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. Delayed concentration effect models for dabigatran anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dabigatran Attenuates the Binding of Thrombin to Platelets-A Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Pharmacodynamics of dabigatran ethyl ester hydrochloride in preclinical models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dabigatran etexilate, a prodrug of the potent, direct, and reversible thrombin inhibitor dabigatran, has been extensively evaluated in a variety of preclinical models to characterize its pharmacodynamic (PD) properties. This technical guide provides a comprehensive overview of the pharmacodynamics of dabigatran etexilate in these models, with a focus on its mechanism of action, dose-dependent anticoagulant effects, and the experimental protocols used for its evaluation. Quantitative data from key preclinical studies are summarized in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its preclinical pharmacology.

Introduction

Dabigatran etexilate is an orally administered anticoagulant that is rapidly converted to its active form, dabigatran.[1] Dabigatran directly and competitively inhibits thrombin (Factor IIa), a critical enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin.[2] Unlike vitamin K antagonists, dabigatran's anticoagulant effect is predictable, and it does not require routine coagulation monitoring.[1] Preclinical studies in various animal models have been instrumental in establishing the efficacy and safety profile of this direct thrombin inhibitor.

Mechanism of Action

Dabigatran exerts its anticoagulant effect by binding to the active site of thrombin, thereby preventing the formation of fibrin clots. It inhibits both free and clot-bound thrombin, a key advantage over indirect thrombin inhibitors like heparin.[3] By neutralizing thrombin, dabigatran effectively blocks the final common pathway of the coagulation cascade.

Figure 1. Mechanism of Action of Dabigatran in the Coagulation Cascade.

Pharmacodynamic Effects in Preclinical Models

The anticoagulant effects of dabigatran and its prodrug, dabigatran etexilate, have been assessed in several animal species, including rats, mice, rabbits, and rhesus monkeys.[3][4] The primary pharmacodynamic endpoints in these studies are the prolongation of coagulation times, measured by various assays.

Effects on Coagulation Parameters

Dabigatran produces a dose-dependent prolongation of several key coagulation parameters. The Activated Partial Thromboplastin Time (aPTT) is particularly sensitive to the effects of dabigatran.[3] Other sensitive markers include the Ecarin Clotting Time (ECT) and Thrombin Time (TT). The Prothrombin Time (PT) is less sensitive to dabigatran.[3]

Table 1: In Vivo Anticoagulant Effects of Intravenously Administered Dabigatran

| Animal Model | Dose (mg/kg) | Coagulation Parameter | Effect | Reference |

| Rat | 0.3 | aPTT | Dose-dependent prolongation | [3] |

| 1 | aPTT | Dose-dependent prolongation | [3] | |

| 3 | aPTT | Dose-dependent prolongation | [3] | |

| Rhesus Monkey | 0.15 | aPTT | Dose-dependent prolongation | [3] |

| 0.3 | aPTT | Dose-dependent prolongation | [3] | |

| 0.6 | aPTT | Dose-dependent prolongation | [3] | |

| Rabbit | 15 | Activated Clotting Time (ACT) | Sigmoidal EMAX model fit | [4][5] |

| 15 | Thromboelastometric Reaction Time | Sigmoidal EMAX model fit | [4][5] |

Table 2: In Vivo Anticoagulant Effects of Orally Administered Dabigatran Etexilate

| Animal Model | Dose (mg/kg) | Coagulation Parameter | Effect | Reference |

| Rat | 10 | aPTT | Dose- and time-dependent prolongation | [3] |

| 20 | aPTT | Dose- and time-dependent prolongation | [3] | |

| 50 | aPTT | Dose- and time-dependent prolongation | [3] | |

| Rhesus Monkey | 1 | aPTT | Dose- and time-dependent prolongation | [3] |

| 2.5 | aPTT | Dose- and time-dependent prolongation | [3] | |

| 5 | aPTT | Dose- and time-dependent prolongation | [3] | |

| Mouse | 37.5 - 112.5 | aPTT | Dose-dependent effect |

Antithrombotic Efficacy in Preclinical Models

The antithrombotic efficacy of dabigatran etexilate has been demonstrated in various preclinical models of venous and arterial thrombosis.

Table 3: Antithrombotic Efficacy of Dabigatran and Dabigatran Etexilate in a Rat Venous Thrombosis Model

| Compound | Administration | Dose (mg/kg) | Effect | Reference |

| Dabigatran | Intravenous | 0.01 - 0.1 | Dose-dependent reduction in thrombus formation (ED50: 0.033 mg/kg) | [6] |

| Dabigatran Etexilate | Oral | 5 - 30 | Dose- and time-dependent inhibition of thrombus formation | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the pharmacodynamics of dabigatran etexilate.

Animal Models

-

Rat Model of Venous Thrombosis (Modified Wessler Model): This model is used to assess the antithrombotic effects of anticoagulants.[6]

-

Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats: This model is employed to evaluate the bleeding risk associated with anticoagulant therapy.[7]

-

Rabbit Model for Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: This model is used to establish the relationship between dabigatran concentration and its anticoagulant effect.[4]

Drug Administration

-

Oral Administration (Gavage): Dabigatran etexilate is typically dissolved in a suitable vehicle, such as phosphate-buffered saline, and administered by oral gavage to rats and mice.[7]

-

Intravenous Injection: Dabigatran, the active metabolite, is dissolved in a suitable solvent and injected intravenously, often through a cannulated vein.[4][6]

Coagulation Assays

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.

-

Prothrombin Time (PT): Assesses the extrinsic and common pathways.

-

Ecarin Clotting Time (ECT): A specific assay for direct thrombin inhibitors that measures the conversion of prothrombin to meizothrombin by ecarin.

-

Thrombin Time (TT): Measures the final step of coagulation, the conversion of fibrinogen to fibrin by thrombin.

-

Activated Clotting Time (ACT): A point-of-care test that provides a rapid assessment of coagulation status.[4]

-

Thromboelastography (TEG): Provides a global assessment of hemostasis.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delayed concentration effect models for dabigatran anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delayed concentration effect models for dabigatran anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Combination of Ex Vivo and In Vivo Strategies for Evaluating How Much New Oral Anticoagulants Exacerbate Experimental Intracerebral Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking Off-Target Effects of Dabigatran Etexilate in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabigatran etexilate, a direct thrombin inhibitor, is a widely prescribed oral anticoagulant. While its on-target pharmacological activity is well-characterized, understanding its off-target effects at a cellular level is crucial for a comprehensive safety and risk assessment in drug development. This technical guide provides an in-depth overview of the known off-target effects of dabigatran etexilate hydrochloride in cell-based assays, with a primary focus on cytotoxicity mediated by mitochondrial dysfunction. This document summarizes key quantitative data, details the experimental protocols used for their determination, and presents signaling pathways and experimental workflows as diagrams to facilitate understanding.

Introduction

Dabigatran etexilate is the prodrug of dabigatran, a potent and selective, reversible direct inhibitor of thrombin.[1] By inhibiting both free and clot-bound thrombin, dabigatran effectively blocks the final step of the coagulation cascade.[2] While its clinical efficacy is well-established, non-clinical in vitro studies have revealed cellular effects that are independent of its anticoagulant activity. The most prominently documented off-target effect is cytotoxicity in specific cell types, linked to the induction of oxidative stress.[3] This guide will delve into the experimental evidence for these effects.

Cytotoxicity in Gastric Epithelial Cells

The most significant reported off-target effect of dabigatran etexilate in cell-based assays is cytotoxicity, particularly in a rat gastric epithelial cell line (RGM1).[3] This finding is of interest given that gastrointestinal side effects are among the most common adverse events reported for dabigatran.[4]

Quantitative Analysis of Cytotoxicity

Studies have demonstrated that dabigatran etexilate induces a dose-dependent decrease in the viability of RGM1 cells. The half-maximal inhibitory concentration (IC50) for this cytotoxic effect has been determined, providing a quantitative measure of its potency.

| Parameter | Cell Line | Value | Assay | Reference |

| IC50 | RGM1 (Rat Gastric Epithelial) | 26.3 µM | WST-8 Assay | [3] |

Table 1: Cytotoxicity of Dabigatran Etexilate in a Rat Gastric Epithelial Cell Line.

Mechanism of Cytotoxicity: The Role of Mitochondrial Oxidative Stress

The cytotoxic effects of dabigatran etexilate in rat gastric epithelial cells have been attributed to the induction of mitochondrial reactive oxygen species (mitROS) production.[3] This increase in oxidative stress leads to subsequent cellular damage, including lipid peroxidation and alterations in cell membrane properties.

Signaling Pathway of Dabigatran Etexilate-Induced Cytotoxicity

The proposed signaling cascade initiated by dabigatran etexilate involves its entry into the cell, leading to an increase in mitROS. This, in turn, triggers lipid peroxidation, causing damage to cellular membranes and ultimately leading to a decrease in cell viability.

Other Investigated Cellular Effects

Beyond the well-documented cytotoxicity in gastric epithelial cells, other studies have explored the effects of dabigatran in different cellular contexts. These effects are often linked to its primary mechanism of thrombin inhibition but provide insights into its broader cellular impact.

Effects on Cancer Cell Proliferation and Migration

In breast and glioblastoma cell lines, dabigatran has been shown to antagonize thrombin-induced cell proliferation, migration, and endothelial tube formation.[5][6] This is considered an on-target effect, as it counteracts the signaling functions of thrombin mediated through Protease-Activated Receptors (PAR-1).[5]

Influence on Inflammatory Markers

Studies on human peripheral blood mononuclear cells (PBMCs) have suggested that dabigatran may reduce the expression of certain pro-inflammatory cytokines and chemokines. This anti-inflammatory effect is thought to be a consequence of thrombin inhibition, highlighting the interplay between the coagulation and inflammation pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key assays used to evaluate the off-target effects of dabigatran etexilate.

Cell Viability Assay (WST-8 Assay)

The WST-8 assay is a colorimetric assay for the quantification of viable cells. It is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed RGM1 cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of dabigatran etexilate hydrochloride and incubate for a specified period (e.g., 24 hours). Include untreated cells as a negative control.

-

WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Mitochondrial Reactive Oxygen Species (mitROS) Detection (MitoSOX Red Assay)

MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells and is oxidized by superoxide, a major form of mitROS, to produce a red fluorescence.

Protocol:

-

Cell Culture: Culture RGM1 cells on a suitable imaging dish or plate.

-

Compound Treatment: Treat the cells with dabigatran etexilate for the desired time (e.g., 6 hours).

-

MitoSOX Red Staining: Incubate the cells with 5 µM MitoSOX Red reagent in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with a pre-warmed buffer to remove excess probe.

-

Imaging: Acquire fluorescent images using a fluorescence microscope with appropriate filters for red fluorescence.

-

Quantification: Analyze the fluorescence intensity of the images to quantify the levels of mitROS.

Lipid Peroxidation Assay

Lipid peroxidation can be assessed by measuring the levels of its byproducts, such as malondialdehyde (MDA).

Protocol:

-

Cell Lysis: After treatment with dabigatran etexilate, harvest and lyse the cells.

-

Reaction with Thiobarbituric Acid (TBA): Add a solution containing TBA to the cell lysate.

-

Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a colored product.

-

Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Determine the concentration of MDA by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Cell Membrane Viscosity Measurement (Atomic Force Microscopy - AFM)

AFM can be used to probe the mechanical properties of living cells, including membrane viscosity, by measuring the forces between a sharp tip and the cell surface.

Protocol:

-

Cell Preparation: Plate RGM1 cells on a suitable substrate for AFM analysis.

-

AFM Setup: Calibrate the AFM cantilever and engage the tip with the surface of a cell.

-

Force-Distance Curves: Obtain force-distance curves by indenting the cell membrane with the AFM tip at a defined velocity.

-

Data Analysis: Analyze the hysteresis between the approach and retraction curves to determine the viscoelastic properties of the cell membrane, from which viscosity can be derived.

Broader Off-Target Screening

Comprehensive off-target screening, for instance, using a CEREP (Compagnie d'Etudes et de Recherches en Pharmacologie) panel or a kinase selectivity panel, is a standard practice in drug development to identify potential unintended molecular interactions. Publicly available data from such broad screening panels for dabigatran etexilate are limited. The FDA pharmacology reviews of the drug allude to a range of non-clinical safety studies, but the detailed results of broad in vitro off-target screening are not publicly disclosed.[7][8]

Conclusion

The primary off-target effect of dabigatran etexilate identified in cell-based assays is cytotoxicity in rat gastric epithelial cells, which is mechanistically linked to the induction of mitochondrial ROS production.[3] While other cellular effects have been observed, they are generally extensions of the drug's on-target activity of thrombin inhibition. The lack of publicly available comprehensive off-target screening data underscores the importance of continued pharmacovigilance and further research to fully elucidate the complete cellular interaction profile of dabigatran etexilate. The experimental protocols detailed in this guide provide a framework for researchers to investigate these and other potential off-target effects of this and other novel therapeutic agents.

References

- 1. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dabigatran Etexilate Induces Cytotoxicity in Rat Gastric Epithelial Cell Line via Mitochondrial Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dabigatran Etexilate Induces Cytotoxicity in Rat Gastric Epithelial Cell Line via Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety of Dabigatran as an Anticoagulant: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dabigatran antagonizes growth, cell-cycle progression, migration, and endothelial tube formation induced by thrombin in breast and glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dabigatran antagonizes growth, cell‐cycle progression, migration, and endothelial tube formation induced by thrombin in breast and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Investigating the Off-Target Effects of Dabigatran Ethyl Ester Hydrochloride on NQO2 Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between dabigatran ethyl ester hydrochloride, the prodrug of the direct thrombin inhibitor dabigatran, and the enzyme N-Ribosyldihydronicotinamide:Quinone Dehydrogenase 2 (NQO2). The identification of NQO2 as an off-target for dabigatran and its prodrug reveals a potential new aspect of the drug's mode of action and warrants further investigation into its physiological and clinical implications.[1][2][3][4] This document outlines the key quantitative data, detailed experimental protocols for investigating this interaction, and visual representations of the associated signaling pathways.

Quantitative Analysis of this compound Inhibition of NQO2

This compound has been identified as a potent inhibitor of NQO2.[5] Molecular docking and biological assays have confirmed that the ethyl ester form of dabigatran inhibits NQO2 more effectively than dabigatran itself.[1][2][3][4] The key quantitative metrics for this inhibition are summarized in the table below.

| Compound | Parameter | Value | Reference |

| This compound | IC50 | 0.8 µM | [5] |

| This compound | Ki | 0.9 µM | [5] |

Experimental Protocols

This section details the methodologies employed to identify and characterize the interaction between this compound and NQO2, as well as to assess the functional consequences of this inhibition.

Identification of NQO2 as a Dabigatran-Interacting Protein

The initial discovery of NQO2 as a binding partner for dabigatran was achieved through an unbiased functional proteomics approach known as Capture Compound Mass Spectrometry (CCMS).[1][2][3]

Experimental Workflow: Capture Compound Mass Spectrometry (CCMS)

CCMS workflow for identifying dabigatran-binding proteins.

Methodology:

-

Capture Compound Synthesis: Dabigatran is chemically linked to a trifunctional scaffold. This scaffold contains a selectivity function (dabigatran), a reactivity function (e.g., a photo-reactive group), and a sorting function (e.g., biotin).

-

Incubation with Cell Lysate: The dabigatran-based capture compound is incubated with a complex protein mixture, such as a cell lysate, allowing for affinity-based binding to target proteins.

-

Covalent Crosslinking: The mixture is exposed to UV light to activate the reactive group on the scaffold, forming a covalent bond between the capture compound and the bound proteins.

-

Isolation of Protein Conjugates: Biotin-tagged protein conjugates are isolated from the lysate using streptavidin-coated magnetic beads.

-

Protein Identification: The isolated proteins are eluted, subjected to tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins, such as NQO2.

Confirmation of Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to confirm the binding of a drug to its target protein in a cellular environment. This technique relies on the principle that ligand binding can alter the thermal stability of the target protein.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA workflow to confirm dabigatran ethyl ester binding to NQO2.

Methodology:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Heating: The treated cell suspensions are divided into aliquots and heated to a range of temperatures.

-

Cell Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

-

Protein Detection: The amount of soluble NQO2 remaining in the supernatant at each temperature is quantified, typically by Western blotting.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble NQO2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement and stabilization.

NQO2 Enzyme Activity Inhibition Assay

The inhibitory effect of this compound on NQO2 enzymatic activity can be quantified using a colorimetric assay. This assay measures the NQO2-dependent reduction of a substrate, which is coupled to the reduction of a reporter molecule.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing:

-

Recombinant human NQO2 enzyme

-

The NQO2 substrate, menadione.

-

The NQO2 co-substrate, such as N-methyldihydronicotinamide (NMEH) or dihydronicotinamide riboside (NRH).

-

The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Measurement: During the reaction, active NQO2 reduces menadione to menadiol. Menadiol then reduces the yellow MTT to a purple formazan product. The absorbance of the formazan is measured spectrophotometrically at a wavelength of approximately 570 nm.

-

Data Analysis: The rate of formazan production is proportional to NQO2 activity. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways Associated with NQO2 Function and Inhibition